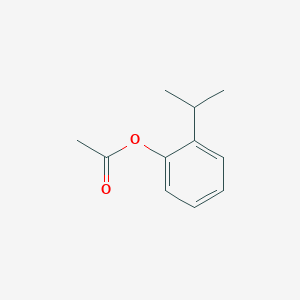
2-Isopropyl-phenyl acetate
Descripción general
Descripción
2-Isopropyl-phenyl acetate, also known as cuminaldehyde, is an organic compound with a chemical formula C11H14O. It is a colorless liquid with a strong odor and is widely used in the fragrance and flavor industry. In recent years, 2-Isopropyl-phenyl acetate has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-Isopropyl-phenyl acetate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 2-Isopropyl-phenyl acetate has a range of biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. It has also been shown to have antimicrobial properties, particularly against bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Isopropyl-phenyl acetate in lab experiments is its wide range of potential therapeutic applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its therapeutic properties.
Direcciones Futuras
There are several potential future directions for research on 2-Isopropyl-phenyl acetate. These include:
1. Further investigation of its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis.
2. Exploration of its potential as an anticancer agent, particularly in combination with other therapies.
3. Investigation of its potential as an antimicrobial agent, particularly against drug-resistant bacteria and fungi.
4. Examination of its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
5. Development of new synthesis methods to improve the yield and purity of 2-Isopropyl-phenyl acetate.
In conclusion, 2-Isopropyl-phenyl acetate is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in treating various diseases.
Aplicaciones Científicas De Investigación
Research on 2-Isopropyl-phenyl acetate has focused on its potential therapeutic properties. Studies have shown that it has antimicrobial, antioxidant, and anti-inflammatory properties. It has also been found to have potential as an anticancer agent.
Propiedades
Número CAS |
1608-68-0 |
|---|---|
Nombre del producto |
2-Isopropyl-phenyl acetate |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3 |
Clave InChI |
ILKITZBHQBDKCB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OC(=O)C |
SMILES canónico |
CC(C)C1=CC=CC=C1OC(=O)C |
Otros números CAS |
1608-68-0 |
Sinónimos |
Acetic acid o-isopropylphenyl ester |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

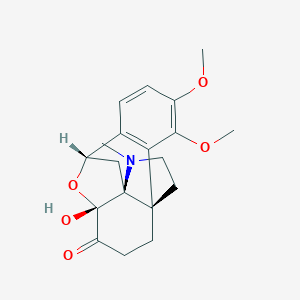
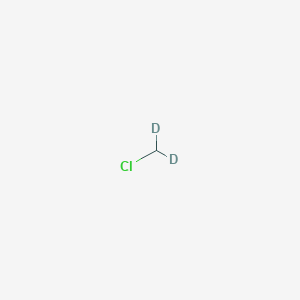
![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)


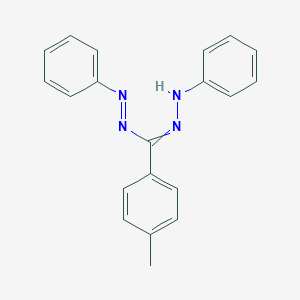


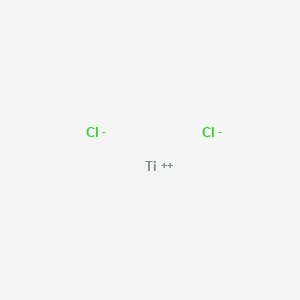

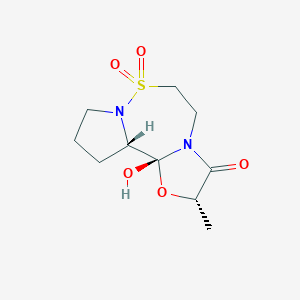
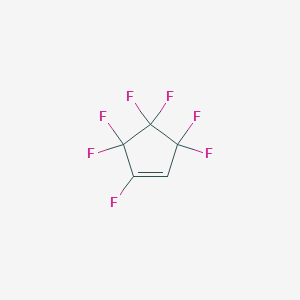
![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)